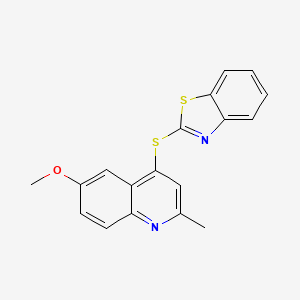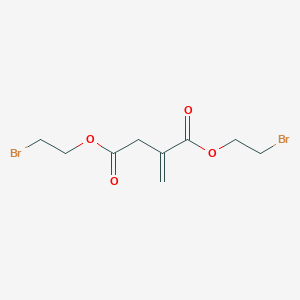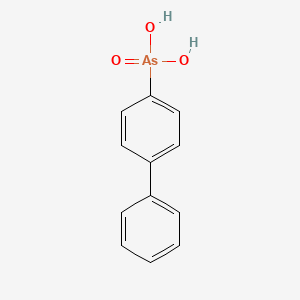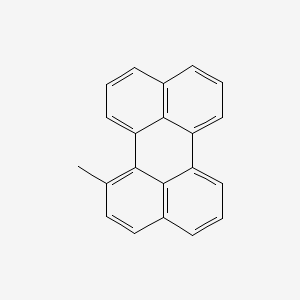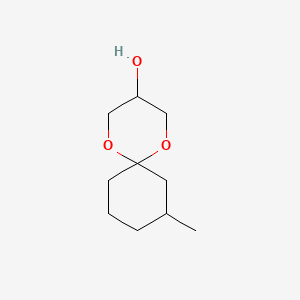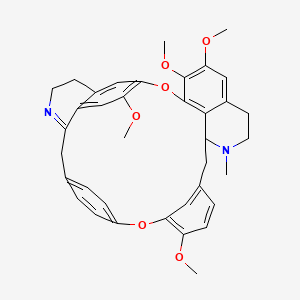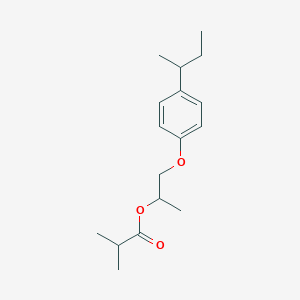
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate is a chemical compound with the molecular formula C17H26O3 and a molecular weight of 278.39 g/mol It is known for its unique structure, which includes a phenoxy group and a propanoate ester
Preparation Methods
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate typically involves the reaction of 4-butan-2-ylphenol with propan-2-yl 2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group or the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate can be compared with other similar compounds, such as:
1-(4-Butylphenoxy)propan-2-yl 2-methylpropanoate: Similar structure but with a butyl group instead of a butan-2-yl group.
1-(4-Isopropylphenoxy)propan-2-yl 2-methylpropanoate: Contains an isopropyl group instead of a butan-2-yl group.
1-(4-Tert-butylphenoxy)propan-2-yl 2-methylpropanoate: Features a tert-butyl group instead of a butan-2-yl group. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
5436-84-0 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C17H26O3/c1-6-13(4)15-7-9-16(10-8-15)19-11-14(5)20-17(18)12(2)3/h7-10,12-14H,6,11H2,1-5H3 |
InChI Key |
DNSYAWKALZLGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



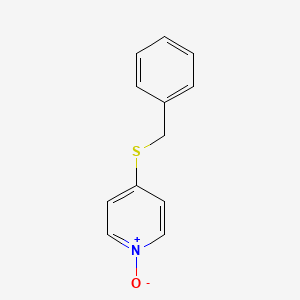
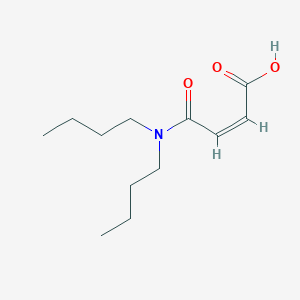

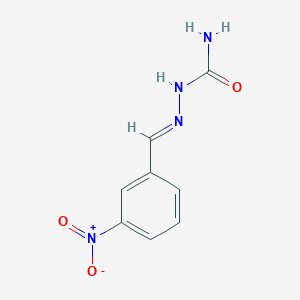
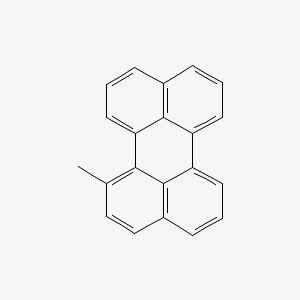
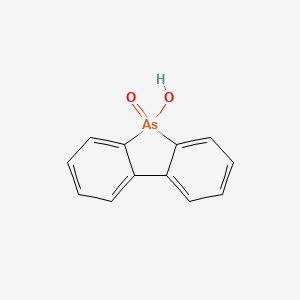
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
